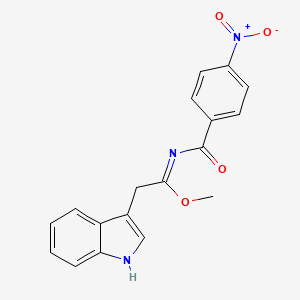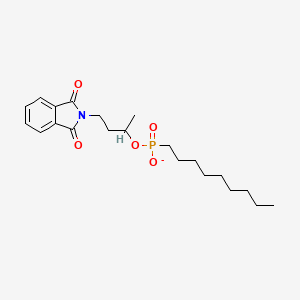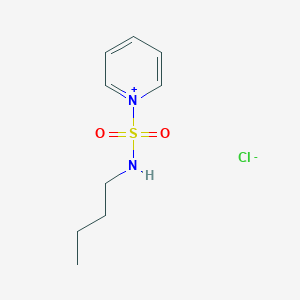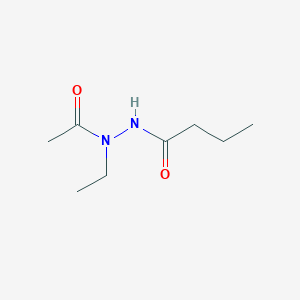
1H-Indole-3-ethanimidic acid, N-(4-nitrobenzoyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-3-ethanimidic acid, N-(4-nitrobenzoyl)-, methyl ester is a chemical compound with the molecular formula C18H15N3O4. It is known for its complex structure, which includes an indole ring, an ethanimidic acid group, and a nitrobenzoyl group. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of 1H-Indole-3-ethanimidic acid, N-(4-nitrobenzoyl)-, methyl ester involves several steps. One common method includes the reaction of indole-3-acetic acid with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis .
Análisis De Reacciones Químicas
1H-Indole-3-ethanimidic acid, N-(4-nitrobenzoyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Aplicaciones Científicas De Investigación
1H-Indole-3-ethanimidic acid, N-(4-nitrobenzoyl)-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Mecanismo De Acción
The mechanism of action of 1H-Indole-3-ethanimidic acid, N-(4-nitrobenzoyl)-, methyl ester involves its interaction with specific molecular targets. The nitrobenzoyl group is known to undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of key enzymes or the disruption of cellular processes, contributing to its biological activities .
Comparación Con Compuestos Similares
1H-Indole-3-ethanimidic acid, N-(4-nitrobenzoyl)-, methyl ester can be compared with other similar compounds, such as:
Indole-3-acetic acid: A simpler compound with similar structural features but lacking the nitrobenzoyl group.
4-Nitrobenzoyl chloride: A precursor in the synthesis of the target compound, with distinct reactivity due to the presence of the chloride group.
Methyl 4-nitrobenzoate: A related ester with similar functional groups but different overall structure.
The uniqueness of this compound lies in its combination of an indole ring, an ethanimidic acid group, and a nitrobenzoyl group, which imparts specific chemical and biological properties .
Propiedades
Número CAS |
651714-21-5 |
|---|---|
Fórmula molecular |
C18H15N3O4 |
Peso molecular |
337.3 g/mol |
Nombre IUPAC |
methyl 2-(1H-indol-3-yl)-N-(4-nitrobenzoyl)ethanimidate |
InChI |
InChI=1S/C18H15N3O4/c1-25-17(10-13-11-19-16-5-3-2-4-15(13)16)20-18(22)12-6-8-14(9-7-12)21(23)24/h2-9,11,19H,10H2,1H3 |
Clave InChI |
ONKMESCOXLBYIE-UHFFFAOYSA-N |
SMILES canónico |
COC(=NC(=O)C1=CC=C(C=C1)[N+](=O)[O-])CC2=CNC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzaldehyde, 3,5-bis[(3,5-dimethoxyphenyl)methoxy]-](/img/structure/B12522037.png)
![[(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid](/img/structure/B12522046.png)
![2-({[3-(Ethylsulfanyl)propyl]sulfanyl}methyl)-1H-benzimidazole-6-sulfonic acid](/img/structure/B12522047.png)
![2H-1-Benzopyran-2-one, 6-fluoro-4-[(methylsulfonyl)oxy]-](/img/structure/B12522054.png)
![8-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12522055.png)


![N-tert-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12522068.png)


![Phenol, 4-[5-[(1-phenylethyl)amino]pyrazinyl]-](/img/structure/B12522073.png)
![3-Ethyl-2-sulfanylidene-5-[[4-[9,9,18,18-tetrakis(2-ethylhexyl)-15-[7-[(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2,1,3-benzothiadiazol-4-yl]-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-2,1,3-benzothiadiazol-7-yl]methylidene]-1,3-thiazolidin-4-one](/img/structure/B12522081.png)
![4,4'-(Benzo[c][1,2,5]selenadiazole-4,7-diyl)dianiline](/img/structure/B12522091.png)
![1-[(3,5-Dimethylphenyl)sulfanyl]naphthalene](/img/structure/B12522104.png)
